

Application Notes: Iodometric Titration of Oxidizing Agents Using Potassium Iodide

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Compound of Interest		
Compound Name:	Potassium Iodide	
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Introduction

lodometric titration is a highly versatile and accurate method of volumetric chemical analysis used to determine the concentration of oxidizing agents.[1][2] This technique is a type of redox titration where an excess of **potassium iodide** (KI) is added to a solution containing the oxidizing analyte. The oxidizing agent reacts with the iodide ions (I $^-$) to liberate a stoichiometrically equivalent amount of iodine (I $_2$).[2][3][4] This liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na $_2$ S $_2$ O $_3$), using a starch indicator to detect the endpoint.[1][2] The disappearance of the deep blue starchiodine complex signals the completion of the reaction.[1][2]

Principle of Iodometric Titration

The fundamental principle of iodometric titration involves two sequential redox reactions.[5]

- Liberation of Iodine: The oxidizing agent (analyte) is treated with an excess of potassium
 iodide in an acidic or neutral medium. The analyte oxidizes the iodide ions to molecular
 iodine.
 - General Reaction: Oxidizing Agent + 2I⁻ → Reduced form of Agent + I₂



- Titration of Liberated Iodine: The liberated iodine is then titrated with a standard solution of sodium thiosulfate. The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate ions (S₄O₆²⁻).
 - o Titration Reaction: $I_2 + 2S_2O_3^{2-}$ → $2I^- + S_4O_6^{2-}$

The endpoint is detected by adding a starch solution, which forms an intensely blue-black colored complex with iodine.[6] This color disappears when all the iodine has been consumed by the sodium thiosulfate solution.[1][2] It is crucial to add the starch indicator near the endpoint, when the iodine concentration is low (indicated by a pale yellow color), to avoid the formation of a slowly dissociating starch-iodine complex that can lead to an inaccurate endpoint.[6][7]

Applications

lodometry is widely applicable for the quantitative determination of various oxidizing agents, including but not limited to:

- Potassium Permanganate (KMnO₄)[8][9][10][11]
- Potassium Dichromate (K₂Cr₂O₇)
- Copper (II) Sulfate (CuSO₄)[12][13][14]
- Hydrogen Peroxide (H₂O₂)[11][15]
- Chlorine and Hypochlorite[11]

This method is valued for its precision and the distinct color change at the endpoint, making it a reliable analytical technique in various fields, including pharmaceutical analysis and environmental monitoring.[1][16]

Experimental ProtocolsPreparation of Reagents

1. 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution



Reagent	Amount	Instructions
Sodium Thiosulfate Pentahydrate (Na ₂ S ₂ O ₃ ·5H ₂ O)	~25 g	Weigh approximately 25 g of sodium thiosulfate.[17]
Sodium Carbonate (Na₂CO₃)	~0.2 g	Weigh approximately 0.2 g of sodium carbonate.[17]
Distilled Water	1000 mL	Dissolve the sodium thiosulfate and sodium carbonate in about 700-800 mL of distilled water in a 1000 mL volumetric flask. Make up the volume to 1000 mL.[17] Mix thoroughly and let the solution stand for at least one hour before standardization.[17]

2. Starch Indicator Solution (1%)

Reagent	Amount	Instructions
Soluble Starch	1 g	Weigh 1 g of soluble starch.
Distilled Water	100 mL	Make a smooth paste of the starch with a small amount of cold distilled water (~10 mL). [18][19][20] Pour this paste into 90-100 mL of boiling distilled water with constant stirring.[18][19][20] Boil for about a minute until the solution becomes clear or gelatinized.[18][19] Cool before use. It is recommended to use a freshly prepared solution.[19]



Standardization of 0.1 M Sodium Thiosulfate Solution

The sodium thiosulfate solution must be standardized against a primary standard, such as potassium dichromate $(K_2Cr_2O_7).[17][18]$

Protocol:

- Accurately weigh about 0.21 g of dry primary standard potassium dichromate into a 500 mL conical flask.[17]
- Dissolve the potassium dichromate in 100 mL of distilled water.[17]
- Add 3 g of potassium iodide (KI), 2 g of sodium bicarbonate (NaHCO₃), and 5 mL of concentrated hydrochloric acid (HCl).[17][21]
- Gently stopper the flask, swirl to mix, and allow it to stand in the dark for exactly 10 minutes to ensure complete liberation of iodine.[17][21]
- Rinse the stopper and the inner walls of the flask with distilled water.
- Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a yellowish-green color.[17]
- Add 3 mL of starch indicator solution; the solution should turn deep blue.[17]
- Continue the titration dropwise until the blue color is completely discharged.[17]
- Record the volume of sodium thiosulfate solution used.
- Perform a blank determination to account for any interfering substances.
- Calculate the molarity of the sodium thiosulfate solution.



Reagent	Typical Amount/Concentration	Purpose
Potassium Dichromate (K ₂ Cr ₂ O ₇)	~0.21 g (Primary Standard)	Oxidizing agent to liberate a known amount of iodine.[17]
Potassium Iodide (KI)	3 g	Reacts with K ₂ Cr ₂ O ₇ to produce iodine.[17]
Sodium Bicarbonate (NaHCO₃)	2 g	To provide a non-acidic environment for the thiosulfate, which is unstable in acidic conditions.[22][23]
Hydrochloric Acid (HCI)	5 mL	To create the acidic medium required for the reaction between dichromate and iodide.[17]
Sodium Thiosulfate (Na ₂ S ₂ O ₃)	~0.1 M (to be standardized)	Titrant.
Starch Indicator	3 mL of 1% solution	To detect the endpoint of the titration.

Protocol 1: Determination of Potassium Permanganate (KMnO₄)

- Pipette a known volume (e.g., 25 mL) of the potassium permanganate solution into a conical flask.
- Acidify the solution by adding a requisite amount of dilute sulfuric acid (H₂SO₄) to maintain a pH of approximately 1.0.[8]
- Add 6-8 mL of a 10% **potassium iodide** (KI) solution to the flask. The solution will turn a reddish-brown color due to the liberated iodine.[8][11]
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw-yellow color.[8]



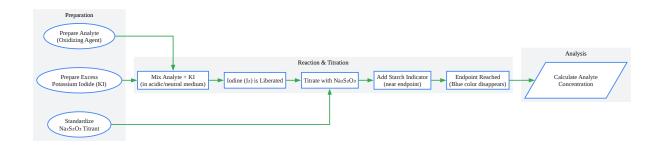
- Add 1-2 mL of freshly prepared starch indicator solution. A deep blue color will develop.[8]
- Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color disappears, indicating the endpoint.
- Record the volume of sodium thiosulfate used and calculate the concentration of the potassium permanganate solution.

Protocol 2: Determination of Copper (II) Sulfate (CuSO₄)

- Pipette a known volume (e.g., 10 mL) of the copper (II) sulfate solution into a conical flask.
- Add a few drops of dilute sodium carbonate solution until a faint permanent precipitate appears. This is then dissolved by adding a drop or two of acetic acid to buffer the solution.
- Add approximately 1-2 g of solid **potassium iodide** (KI) to the flask and swirl to dissolve. A white precipitate of cuprous iodide (Cu₂I₂) will form, and iodine will be liberated, turning the solution brown.[13][14]
- Allow the reaction to proceed in the dark for about 5 minutes.[13]
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.[5][13]
- Add about 2 mL of starch indicator solution. The solution will turn deep blue.[5][13]
- Continue the titration with sodium thiosulfate until the blue color disappears, leaving a whitish precipitate.[5][13]
- Record the volume of sodium thiosulfate used and calculate the concentration of the copper
 (II) sulfate solution.

Visualizations Logical Workflow of Iodometric Titration



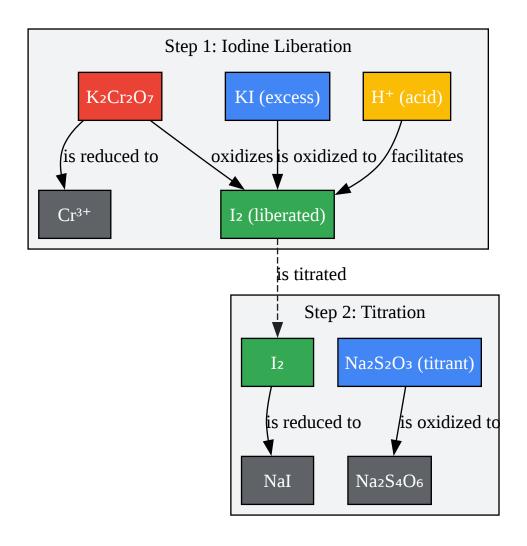


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Caption: General workflow for iodometric titration.

Chemical Reactions in Iodometric Titration of K2Cr2O7





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Caption: Reaction pathway for K₂Cr₂O₇ titration.

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